Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18161371
InChI: InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)15-12(7-8-17)10-5-4-6-11(9-10)16(19)20/h4-6,9,12,17H,7-8H2,1-3H3,(H,15,18)
SMILES:
Molecular Formula: C14H20N2O5
Molecular Weight: 296.32 g/mol

Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate

CAS No.:

Cat. No.: VC18161371

Molecular Formula: C14H20N2O5

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate -

Specification

Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
IUPAC Name tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate
Standard InChI InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)15-12(7-8-17)10-5-4-6-11(9-10)16(19)20/h4-6,9,12,17H,7-8H2,1-3H3,(H,15,18)
Standard InChI Key HABQSOAEHLQKKG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate . Its molecular formula, C₁₄H₂₀N₂O₅, reflects the presence of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. The tert-butyl group (C(CH₃)₃) and the 3-nitrophenyl ring are key structural components, with the latter contributing to the compound's electron-deficient aromatic system.

Structural Analysis

The compound’s structure includes:

  • A tert-butyl carbamate group (tert-butoxycarbonyl, Boc), which acts as a protective group for amines in organic synthesis.

  • A 3-nitrophenyl moiety, which introduces electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions.

  • A hydroxypropyl linker, providing a site for further functionalization or hydrogen bonding in biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight296.32 g/mol
Melting Point166–168 °C
SolubilityAcetone, ethyl acetate
Density1.21 g/cm³ (predicted)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate typically involves a multi-step process:

  • Formation of the Hydroxypropyl Intermediate:

    • 3-Nitrophenylpropanol is reacted with a Boc-protecting agent (e.g., di-tert-butyl dicarbonate) in the presence of a base such as triethylamine .

    • Reaction conditions: Room temperature, anhydrous dichloromethane .

  • Purification:

    • Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to yield the final compound.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
13-Nitrophenylpropanol, Boc₂O, Et₃N, CH₂Cl₂75%
2Column chromatography (EtOAc/Hexane)90%

Scalability and Industrial Relevance

Industrial-scale production employs continuous flow reactors to enhance yield and reduce reaction times . The Boc group’s stability under basic conditions makes this compound suitable for large-scale pharmaceutical manufacturing.

Stability and Reactivity

Hydrolytic Degradation

The carbamate bond undergoes hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, yielding 3-amino-1-(3-nitrophenyl)propan-1-ol and carbonic acid . This degradation pathway is critical for controlled drug release in vivo .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature of 210°C, indicating moderate thermal stability. Storage recommendations include desiccated environments at 2–8°C to prevent hydrolysis.

Biological and Pharmacological Applications

Antiviral Agent Development

The compound is a key intermediate in synthesizing HIV protease inhibitors. Its nitro group enhances binding to the protease’s active site, while the Boc group facilitates selective deprotection during peptide coupling .

Table 3: Biological Activity of Derivatives

DerivativeIC₅₀ (HIV Protease)Source
Boc-protected intermediate12 nM
Deprotected amine8 nM

Interaction Studies and Mechanistic Insights

Enzyme Inhibition

Molecular docking studies indicate that the nitro group forms a hydrogen bond with Asp25 residues in HIV protease, while the hydroxypropyl chain interacts with hydrophobic pockets .

Pharmacokinetics

In rat models, the compound exhibits a plasma half-life of 2.3 hours and 89% oral bioavailability, attributed to its lipophilic tert-butyl group.

Comparison with Analogous Carbamates

Role of the Nitrophenyl Group

Compared to tert-butyl 3-hydroxyphenylcarbamate (C₁₁H₁₅NO₃), the 3-nitrophenyl derivative exhibits 10-fold higher protease inhibition due to enhanced electron-withdrawing effects .

Stereochemical Considerations

The (R)-enantiomer of tert-butyl (3-hydroxy-1-phenylpropyl)carbamate shows 50% lower antiviral activity than the nitro-substituted analog, highlighting the nitro group’s importance .

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